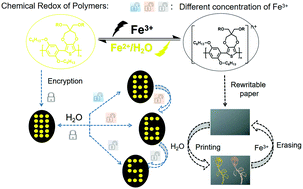Reversible color modulation of luminescent conjugated polymers based on a chemical redox mechanism and applications in rewritable paper and multiple information encryption†
Materials Horizons Pub Date: 2022-05-27 DOI: 10.1039/D2MH00566B
Abstract
Reversible color modulation plays a key role in the field of information recording and encryption, but for the common colorful conjugated polymer materials, currently a convenient method to achieve their reversible color modulation is still lacking. Herein, six luminescent conjugated polymers P1 to P6 were successfully designed and synthesized, all of which could realize reversible color modulation through a similar reversible chemical redox behavior accompanied by reversible color and fluorescence changes. The same absorption spectral changes as those under electrochemical redox conditions strongly confirmed that these polymers underwent reversible redox reactions in the Fe3+ and H2O system, which happened spontaneously according to the theoretical analysis of the reaction thermodynamics. Based on the reversible color modulation in the Fe3+ and H2O system, polymers P1, P2 and P3, with different colors (yellow, orange and red) and fluorescence emissions, were successfully applied as rewritable paper with multi-color and multi-fluorescence printing as well as long-term recording capabilities. Meanwhile, polymers P1, P4, P5 and P6, which showed similar green fluorescence and yellow color but different oxidation potentials, were also introduced to accomplish multiple encryption and decryption of information, based on the step-by-step selective oxidation of the four polymers by adjusting the concentration of Fe3+.


Recommended Literature
- [1] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [2] Preparation and evaluation of silica-based N-octylimidazolium stationary phases for HPLC
- [3] Development of a method for the sampling and analysis of nickel and inorganic compounds of nickel in workplace air using atomic absorption spectrometry
- [4] Experimental and computational study of the exchange interaction between the V(iii) centers in the vanadium-cyclal dimer†
- [5] A thermochromic silver nanocluster exhibiting dual emission character†
- [6] Correction: Empowering mechanochemistry with multi-mechanophore polymer architectures
- [7] Current oscillations from bipolar nanopores for statistical monitoring of hydrogen evolution on a confined electrochemical catalyst†
- [8] Optimization of double-vortex-assisted matrix solid-phase dispersion for the rapid determination of paraben preservative residues in leafy vegetables†
- [9] Tunable, bacterio-instructive scaffolds made from functional graphenic materials†
- [10] Amphiphilic dendrimers control protein binding and corona formation on liposome nanocarriers†










